molecular formula C15H13N3O3S2 B2754828 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 941920-61-2

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2754828
CAS No.: 941920-61-2
M. Wt: 347.41
InChI Key: WBBJWDKIVQTRQF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their use in medicine, particularly as antibiotics .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, and can also be hydrolyzed under certain conditions .

Scientific Research Applications

Synthesis and Antibacterial Properties

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a compound with potential application in the synthesis of new heterocyclic compounds containing a sulfonamido moiety. Research aimed at synthesizing novel heterocyclic compounds for use as antibacterial agents has led to the development of compounds with high antibacterial activities. The precursor for these compounds, ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, demonstrating the versatility of sulfonamide-based compounds in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity and Heterocyclic Compound Synthesis

Further studies have explored the synthesis and antimicrobial activities of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These studies highlight the process of condensation and subsequent reactions leading to compounds with significant antimicrobial activity against various bacteria and fungi. Such research underscores the potential of this compound derivatives in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Mechanism of Action

If this compound has biological activity, it could potentially act through a mechanism similar to other sulfonamides. Many sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, making them effective antibiotics .

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-18-14(19)9-8-13(16-18)11-4-6-12(7-5-11)17-23(20,21)15-3-2-10-22-15/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJWDKIVQTRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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